Bractoppin was synthesized and characterized as part of research aimed at understanding the molecular interactions within the BRCA1 protein, which plays a crucial role in maintaining genomic stability. The compound's synthesis and biological evaluation were detailed in studies focused on the BRCT domains of BRCA1, which are vital for recognizing phosphorylated proteins involved in DNA repair processes .
Bractoppin falls under the category of small molecule inhibitors specifically targeting protein-protein interactions. It is classified as an inhibitor of phosphopeptide recognition due to its ability to interfere with the binding of phosphorylated peptides to the BRCA1 BRCT domains, thereby potentially modulating cellular responses to DNA damage .
The synthesis of Bractoppin involves a multi-step organic synthesis process that has been outlined in various studies. The detailed methodology includes:
The synthetic route typically involves several reactions including coupling reactions, protection-deprotection strategies, and possibly cyclization steps to achieve the final molecular structure. The purity and identity of Bractoppin are confirmed using techniques like Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry .
Bractoppin's molecular structure is characterized by specific functional groups that contribute to its binding affinity for the BRCT domain. The compound features a scaffold that allows for interaction with hydrophobic pockets within the BRCT domain, facilitating its role as an inhibitor.
The structural data can be elucidated through X-ray crystallography or computational modeling, which provides insights into how Bractoppin fits into the binding site of the BRCA1 protein. These studies reveal critical interactions such as hydrogen bonding and hydrophobic interactions that stabilize the compound within the target site .
Bractoppin primarily participates in non-covalent interactions with proteins rather than undergoing traditional chemical reactions. Its mechanism involves competitive inhibition where it binds to the same site on the BRCT domain as natural substrates (phosphopeptides).
The binding affinity and kinetics can be assessed using techniques such as Surface Plasmon Resonance or Isothermal Titration Calorimetry, which measure how effectively Bractoppin competes with phosphorylated peptides for binding to BRCA1 .
Bractoppin functions by inhibiting the recognition of phosphorylated serine residues by the BRCT domains of BRCA1. This inhibition disrupts downstream signaling pathways essential for DNA repair processes.
Experimental data demonstrate that treatment with Bractoppin leads to decreased recruitment of DNA repair proteins to sites of damage, thereby impairing cellular responses to genotoxic stress . This mechanism underscores its potential as a therapeutic agent that could sensitize cancer cells to DNA-damaging agents.
Bractoppin holds promise in various scientific applications:
Bractoppin (CAS 2290527-07-8) is a potent and selective small-molecule inhibitor targeting the tandem BRCA1 C-terminal (tBRCT) domain of the BRCA1 protein. This compound exhibits nanomolar inhibitory activity (IC₅₀ = 74 nM) against phosphopeptide recognition by the tBRCT domain, disrupting BRCA1-mediated DNA damage response (DDR) pathways. By competitively inhibiting the binding of natural phosphorylated substrates like BACH1 and CtIP, Bractoppin suppresses BRCA1 recruitment to DNA double-strand breaks (DSBs), impedes RAD51 recombinase assembly, and abrogates damage-induced cell cycle arrest. Its specificity for the BRCA1 tBRCT domain positions it as a critical chemical probe for investigating DDR mechanisms and a potential therapeutic candidate for cancers dependent on BRCA1-mediated DNA repair [1] [4].
The BRCA1 tBRCT domain is indispensable for DDR signaling, acting as a phospho-specific recruitment module. Upon DNA damage, kinases like ATM/ATR phosphorylate key proteins (e.g., BACH1, CtIP, Abraxas) to generate pSer-X-X-Phe motifs. The tBRCT domain binds these motifs, enabling BRCA1 accumulation at DSBs. This facilitates:
Table 1: Impact of Bractoppin on Key DDR Processes
DDR Process | Effect of Bractoppin | Experimental Evidence |
---|---|---|
RAD51 focus formation | >80% suppression | Immunofluorescence in irradiated cells [4] |
G2/M checkpoint | Dose-dependent arrest abrogation (64% → 25%) | Flow cytometry post-irradiation [4] |
BRCA1 recruitment | Selective inhibition at DSBs | No effect on TOPBP1 or MDC1 recruitment [4] |
The tBRCT domain recognizes phosphorylated ligands via a conserved two-anchor mechanism:
BRCT domains are evolutionarily conserved phosphopeptide-binding modules found in >20 human DDR proteins. While the βαββαβ fold is preserved, ligand specificity varies:
Table 2: Selectivity Profile of Bractoppin Across BRCT Domains
BRCT Domain Source | Ligand | Bractoppin Binding (at 100 µM) | Structural Determinants |
---|---|---|---|
BRCA1 tBRCT | BACH1 pSer990 | Yes (IC₅₀ = 74 nM) | Conserved pSer pocket + deep hydrophobic groove [4] |
TOPBP1 BRCT7-8 | Unknown | No | Altered groove topology [7] |
TOPBP1 BRCT1-2 | RAD9 pSer387 | No | Shallow Phe-binding site [7] [10] |
ECT2 BRCT1-2 | Unknown | No | Non-conserved phospho-binding residues [4] |
The structural diversity of BRCT domains enables targeted therapeutic intervention. Bractoppin’s design leverages BRCA1-specific features, including the depth of its Phe-binding pocket and the rigidity of the inter-BRCT interface [9]. Emerging work on pathogenic BRCT mutations (e.g., in BRCA1) further validates this domain as a druggable target for cancers with compromised DDR fidelity [3] [8].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: